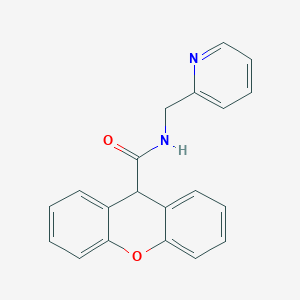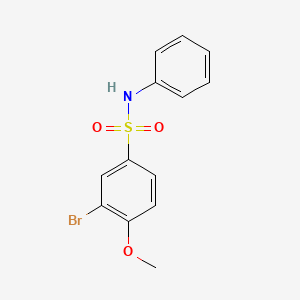
2-chloro-N-(2-cyclopropylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-cyclopropylphenyl)benzamide, also known as CCPB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. CCPB belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The mechanism of action of 2-chloro-N-(2-cyclopropylphenyl)benzamide involves its interaction with various molecular targets in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-chloro-N-(2-cyclopropylphenyl)benzamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. Additionally, 2-chloro-N-(2-cyclopropylphenyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-chloro-N-(2-cyclopropylphenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-chloro-N-(2-cyclopropylphenyl)benzamide also reduces the levels of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 2-chloro-N-(2-cyclopropylphenyl)benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
2-chloro-N-(2-cyclopropylphenyl)benzamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be readily purified. It exhibits a wide range of biological activities, making it a versatile tool for studying various physiological and pathological processes. However, 2-chloro-N-(2-cyclopropylphenyl)benzamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. In addition, 2-chloro-N-(2-cyclopropylphenyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-cyclopropylphenyl)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of chronic pain conditions such as arthritis and neuropathic pain. Further studies are needed to elucidate the mechanisms underlying its analgesic effects and to determine its safety and efficacy in humans. Another area of interest is its potential use as an anti-cancer agent. Studies are needed to further explore its mechanisms of action and to determine its effectiveness in various types of cancer. Additionally, further studies are needed to investigate the potential use of 2-chloro-N-(2-cyclopropylphenyl)benzamide in the treatment of metabolic disorders such as diabetes and obesity.
合成法
The synthesis of 2-chloro-N-(2-cyclopropylphenyl)benzamide involves a multistep process that starts with the reaction of 2-cyclopropylphenylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product, 2-chloro-N-(2-cyclopropylphenyl)benzamide. The purity and yield of 2-chloro-N-(2-cyclopropylphenyl)benzamide can be improved by using various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-chloro-N-(2-cyclopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis and neuropathic pain. 2-chloro-N-(2-cyclopropylphenyl)benzamide has also been investigated for its anti-cancer properties, with studies showing that it induces apoptosis in cancer cells by targeting specific signaling pathways.
特性
IUPAC Name |
2-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-14-7-3-1-6-13(14)16(19)18-15-8-4-2-5-12(15)11-9-10-11/h1-8,11H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIQRKIHRPBTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyclopropylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{9-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}propanoic acid](/img/structure/B5682306.png)
![N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5682312.png)
![N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5682326.png)
![3-methyl-6-{3-[1-(pyridin-4-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyridazine](/img/structure/B5682332.png)
![3-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acrylic acid](/img/structure/B5682336.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5682338.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[3-(methylthio)propyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5682358.png)

![ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]benzoate](/img/structure/B5682366.png)

![2,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5682393.png)
![7-(cyclobutylmethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5682396.png)